{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol
Overview
Description
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol typically involves the reaction of oxan-4-ylmethyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Halides or tosylates.
Scientific Research Applications
{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or therapeutic effects .
Comparison with Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features but different functional groups.
4-Hydroxypiperidine: Another structurally related compound with a hydroxyl group attached to the piperidine ring.
Uniqueness: {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol is unique due to the presence of both an oxan-4-ylmethyl group and a piperidin-4-ylmethanol moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-10-12-1-5-13(6-2-12)9-11-3-7-15-8-4-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIPVMXOPTWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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